molecular formula C13H8ClFO B12089849 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12089849
M. Wt: 234.65 g/mol
InChI Key: CZIABJJWCYPTAP-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. The reaction involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction conditions include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s reactivity and binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents along with an aldehyde group

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H

InChI Key

CZIABJJWCYPTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C=O

Origin of Product

United States

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